molecular formula C22H20N4O2 B5027304 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide

2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide

Katalognummer B5027304
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: UHJMSWYZROYZNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide, also known as INDY, is a small molecule inhibitor that has been the subject of several scientific studies due to its potential therapeutic applications. INDY is a selective inhibitor of the solute carrier family 22 member 5 (SLC22A5) transporter, also known as the organic cation transporter 2 (OCT2). The OCT2 transporter is responsible for the uptake of endogenous and exogenous cationic compounds, including many drugs, into cells. By inhibiting OCT2, INDY has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, making it a promising tool for drug discovery and development.

Wirkmechanismus

2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide inhibits OCT2 by binding to the substrate-binding site of the transporter. This prevents the uptake of cationic compounds, including many drugs, into cells. The inhibition of OCT2 by this compound has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The inhibition of OCT2 by this compound has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, leading to potential therapeutic benefits. This compound has been shown to increase the plasma concentration and decrease the renal clearance of metformin, potentially leading to improved glycemic control in patients. This compound has also been shown to inhibit the growth and proliferation of several types of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide in lab experiments is its selectivity for OCT2. This allows for the specific inhibition of OCT2-mediated processes without affecting other transporters or cellular processes. However, the use of this compound in lab experiments is limited by its potential off-target effects and the need for optimization of its concentration and exposure time.

Zukünftige Richtungen

Several future directions for the study of 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide have been proposed. One potential application is the use of this compound in combination with other drugs to enhance their therapeutic efficacy. This compound has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, and its use in combination with these drugs may lead to improved therapeutic outcomes. Another potential application is the use of this compound in the treatment of cancer. OCT2 is overexpressed in several types of cancer cells, and the inhibition of OCT2 by this compound has been shown to inhibit the growth and proliferation of these cells. Further studies are needed to determine the potential of this compound as a cancer therapy.

Synthesemethoden

The synthesis of 2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide has been described in several scientific publications. The most common method involves the reaction of 3-bromo-1H-indazole with 2-(2-methylphenoxy)-3-pyridinecarboxaldehyde in the presence of a base, followed by the addition of N-(tert-butoxycarbonyl)-L-valine methyl ester and subsequent deprotection to yield the final product. The synthesis of this compound has also been optimized for high yield and purity using various modifications to this method.

Wissenschaftliche Forschungsanwendungen

2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit OCT2 has been shown to alter the pharmacokinetics and pharmacodynamics of several drugs, including metformin, a commonly prescribed drug for type 2 diabetes. This compound has been shown to increase the plasma concentration and decrease the renal clearance of metformin, potentially leading to improved glycemic control in patients. This compound has also been studied for its potential use in cancer therapy. OCT2 is overexpressed in several types of cancer cells, and this compound has been shown to inhibit the growth and proliferation of these cells in vitro and in vivo.

Eigenschaften

IUPAC Name

2-(2H-indazol-3-yl)-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-7-2-5-11-20(15)28-22-16(8-6-12-23-22)14-24-21(27)13-19-17-9-3-4-10-18(17)25-26-19/h2-12H,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMSWYZROYZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC3=C4C=CC=CC4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.